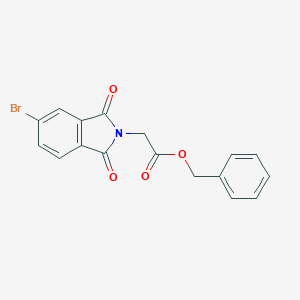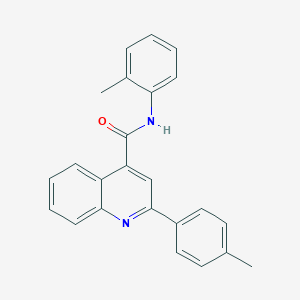![molecular formula C28H21NO4 B341360 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B341360.png)
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a carbamate group, and a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate or benzoate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or benzoates.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a photoremovable protecting group.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its photoremovable protecting group properties allow it to release active molecules upon exposure to light, making it useful in controlled release applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl diisopropylcarbamate
- 2-Oxo-1,2-diphenylethyl diisopropylcarbamate
- 2-Oxo-2-phenylethyl formate
Uniqueness
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C28H21NO4 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
phenacyl 2-(diphenylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H21NO4/c30-26(21-12-4-1-5-13-21)20-33-28(32)25-19-11-10-18-24(25)27(31)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,20H2 |
InChI-Schlüssel |
WAPHTPIIQVGIHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Methylphenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341285.png)

![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE](/img/structure/B341288.png)

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341292.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341297.png)

![2-(4-Methoxyphenyl)-2-oxoethyl ({2-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxoethyl}-3-methylanilino)acetate](/img/structure/B341301.png)
